![molecular formula C11H9BrN2OS B1481093 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2089750-68-3](/img/structure/B1481093.png)
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-BBT, is an organic compound consisting of a bromobenzyl group bound to a thioxo-2,3-dihydropyrimidin-4(1H)-one moiety. It is a relatively new compound, first synthesized in 2016 and has since been studied for its potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis of thioxopyrimidine derivatives, including those similar to "6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", has been explored for their potential pharmacological properties. Ranise et al. (1997) reported the synthesis of 6-thiosubstituted dihydropyrimidinones to evaluate the influence of alkyl substituents on the pharmacological profile, highlighting their local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities Ranise et al., 1997.
Antitumor and Cytotoxic Activities
Kökbudak et al. (2020) focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin, demonstrating their cytotoxic activities against human liver and breast cancer cell lines, providing insights into their potential as cancer therapeutics Kökbudak et al., 2020.
Antimicrobial and Antioxidant Potential
The exploration of new 2,3-disubstituted quinazoline-4(3H)-ones for their in vitro antibacterial activities against Gram-positive and Gram-negative bacteria demonstrated potent inhibitory action. Additionally, these compounds were evaluated for their antioxidant potential, revealing significant activities in some derivatives Ashok Kumar et al., 2011.
Anti-HIV-1 Activity
Novikov et al. (2004) synthesized 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one with various substituents, showing virus-inhibiting properties against human immunodeficiency virus type 1 in vitro. This research underscores the potential of such derivatives in anti-HIV-1 therapy Novikov et al., 2004.
Corrosion Inhibition
Thiopyrimidine derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. Among these, certain derivatives demonstrated high efficiency, indicating their potential as effective corrosion inhibitors Priyanka Singh et al., 2016.
properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJHCDMNCWASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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